Ethyl 5-(1H-Pyrazol-3-Yl)Isoxazole-3-Carboxylate

Medicinal chemistry Fragment-based drug discovery Physicochemical profiling

Ethyl 5-(1H-pyrazol-3-yl)isoxazole-3-carboxylate (CAS 264226-03-1) is a bis-heterocyclic small molecule (C₉H₉N₃O₃, MW 207.19) that fuses an isoxazole ring with a 1H-pyrazole moiety via a direct C–C bond at the isoxazole 5-position, bearing an ethyl ester at the isoxazole 3-position. The compound is catalogued in the Maybridge screening collection (Maybridge3_007081) and is offered as a research-grade building block at 98% purity.

Molecular Formula C9H9N3O3
Molecular Weight 207.19 g/mol
CAS No. 264226-03-1
Cat. No. B1349841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(1H-Pyrazol-3-Yl)Isoxazole-3-Carboxylate
CAS264226-03-1
Molecular FormulaC9H9N3O3
Molecular Weight207.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NOC(=C1)C2=CC=NN2
InChIInChI=1S/C9H9N3O3/c1-2-14-9(13)7-5-8(15-12-7)6-3-4-10-11-6/h3-5H,2H2,1H3,(H,10,11)
InChIKeyZFPNEWWDEBDKQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(1H-Pyrazol-3-Yl)Isoxazole-3-Carboxylate (CAS 264226-03-1): A Dual-Heterocycle Building Block for Medicinal Chemistry and Fragment-Based Discovery


Ethyl 5-(1H-pyrazol-3-yl)isoxazole-3-carboxylate (CAS 264226-03-1) is a bis-heterocyclic small molecule (C₉H₉N₃O₃, MW 207.19) that fuses an isoxazole ring with a 1H-pyrazole moiety via a direct C–C bond at the isoxazole 5-position, bearing an ethyl ester at the isoxazole 3-position . The compound is catalogued in the Maybridge screening collection (Maybridge3_007081) and is offered as a research-grade building block at 98% purity . Its computed physicochemical profile—topological polar surface area (TPSA) of 81.01 Ų, calculated LogP of 1.24, one hydrogen bond donor (pyrazole NH), and five hydrogen bond acceptors—places it within fragment-like chemical space favorable for lead discovery campaigns .

Why 5-Aryl Isoxazole-3-Carboxylates or Regioisomeric Pyrazole-Isoxazoles Cannot Replace Ethyl 5-(1H-Pyrazol-3-Yl)Isoxazole-3-Carboxylate in SAR and Fragment-Based Programs


Within the 5-substituted isoxazole-3-carboxylate family, substitution of the pyrazol-3-yl group with a simple aryl ring (e.g., phenyl, 4-fluorophenyl, 4-bromophenyl) eliminates the sole hydrogen bond donor present on the target compound—the pyrazole N–H—reducing the HBD count from 1 to 0 and dropping the TPSA from approximately 81 Ų to roughly 52 Ų, while simultaneously increasing LogP by over one full log unit (from ~1.24 to ~2.52–3.28) [1][2]. Conversely, the closest regioisomer, ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate (CAS 1446353-36-1), relocates the ethyl ester from the isoxazole to the pyrazole ring; although it shares the same molecular formula and HBD/HBA counts, the altered positioning of the ester pharmacophore relative to the heterocyclic NH means the two compounds present distinct hydrogen-bonding vectors and electrostatic surfaces to a binding site, making them non-interchangeable in structure–activity relationship (SAR) studies . Generically substituting either type of analog for the target compound therefore introduces uncontrolled changes in both physicochemical property space and pharmacophoric geometry.

Quantitative Differentiation Evidence for Ethyl 5-(1H-Pyrazol-3-Yl)Isoxazole-3-Carboxylate Versus Closest Analogs


Hydrogen Bond Donor Capacity: Target Compound Versus 5-Aryl Isoxazole-3-Carboxylate Analogs

Ethyl 5-(1H-pyrazol-3-yl)isoxazole-3-carboxylate possesses one hydrogen bond donor (the pyrazole N–H), whereas the commonly employed 5-aryl isoxazole-3-carboxylate building blocks—such as ethyl 5-phenylisoxazole-3-carboxylate (CAS 7063-99-2), ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate (CAS 377052-00-1), and ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate (CAS 33277-15-5)—have zero hydrogen bond donors [1]. This single HBD difference is critical in fragment-based screening, where the ability to form a directed hydrogen bond from ligand to protein often discriminates between hits and inactive fragments of otherwise similar molecular weight [2].

Medicinal chemistry Fragment-based drug discovery Physicochemical profiling

Polar Surface Area and Lipophilicity Differentiation: Target Versus 5-Aryl Isoxazole-3-Carboxylates

The target compound exhibits a computed TPSA of 81.01 Ų and a LogP of 1.24, reflecting the contribution of the pyrazole ring with its additional nitrogen atoms and N–H group . In contrast, ethyl 5-phenylisoxazole-3-carboxylate (CAS 7063-99-2) shows a TPSA of only 52.33 Ų and a LogP of 2.52, while ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate (CAS 33277-15-5) reaches a LogP of 3.28 with the same TPSA of 52.33 Ų [1][2]. The >28 Ų increase in TPSA and the >1.2 log unit reduction in LogP for the target compound predict substantially improved aqueous solubility and a different membrane permeability profile, which is relevant when selecting building blocks intended for oral bioavailability optimization [3].

ADME optimization Solubility Fragment library design

Regioisomeric Differentiation: Ester-on-Isoxazole vs. Ester-on-Pyrazole Connectivity

The target compound (CAS 264226-03-1) bears the ethyl ester at the isoxazole 3-position and the pyrazole attached at the isoxazole 5-position. Its direct regioisomer, ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate (CAS 1446353-36-1), places the ester on the pyrazole ring and the isoxazole as the pendant heterocycle . Despite sharing identical molecular formula (C₉H₉N₃O₃), molecular weight (207.19), and HBD/HBA counts, these two compounds differ in the spatial relationship between the ester carbonyl and the pyrazole NH. In the target, these two functional groups reside on the same heterocycle (isoxazole), whereas in the regioisomer they are on different rings, altering both the distance and the relative orientation of key pharmacophoric features . Furthermore, the commercial purity benchmark for the target compound is 98% , while the regioisomer is typically available at 96% purity , representing a measurable difference in synthetic accessibility and quality.

Regioisomer comparison Scaffold hopping SAR

Antinociceptive and Antifungal Class-Level Evidence Supporting Pyrazolyl-Isoxazole Scaffold Activity

While no published direct bioactivity data exist for the exact target compound, closely related pyrazolyl-isoxazole congeners demonstrate quantifiable pharmacological activity. 3-Pyrazolyl-4,5-dicarbethoxy isoxazoles (compounds 9a–c) exhibited maximum antinociceptive activity in both the tail-flick test and acetic acid-induced abdominal constriction assay in rats, with efficacy comparable to pentazocine (5 mg/kg) and aspirin standards [1]. In the antifungal domain, the structurally related isoxazole pyrazole carboxylate 7ai displayed an EC₅₀ of 0.37 μg/mL against Rhizoctonia solani in mycelial growth inhibition assays, although this was lower than the commercial fungicide carbendazol [2]. Additionally, the des-ester analog 3-phenyl-5-(1H-pyrazol-3-yl)isoxazole showed an IC₅₀ of 920 nM against hematopoietic prostaglandin D synthase (PGDS) in a GST activity assay [3]. These class-level data support the inherent bioactivity of the pyrazolyl-isoxazole pharmacophore and suggest that the target compound, with its hydrolyzable ethyl ester, may serve as a prodrug-like or carboxylic acid precursor in similar target families.

Antinociceptive Antifungal Pyrazolyl-isoxazole pharmacophore

Maybridge Fragment Library Inclusion as a Quality and Drug-Likeness Indicator

Ethyl 5-(1H-pyrazol-3-yl)isoxazole-3-carboxylate is catalogued within the Maybridge screening collection under identifier Maybridge3_007081 . Maybridge fragment libraries are curated collections in which compounds are pre-selected based on compliance with the 'Rule of Three' (MW ≤300, LogP ≤3, HBD ≤3, HBA ≤3) and structural diversity criteria [1]. The target compound's computed properties (MW 207.19, LogP 1.24, HBD 1, HBA 5) place it within fragment-like space, although its HBA count of 5 exceeds the strict Rule of Three cutoff of 3—a feature that distinguishes it from smaller, less functionalized fragments by providing additional polar interaction capacity. In contrast, the regioisomer CAS 1446353-36-1 is not widely catalogued in curated fragment collections, suggesting differential selection based on synthetic tractability or structural novelty .

Fragment library Maybridge Screening collection

Synthetic Accessibility and Oxidation State Differentiation from Pyrazoline-Isoxazole Precursors

A 2024 study demonstrated that 5-(4,5-dihydro-1H-pyrazol-3-yl)isoxazoles (pyrazoline-isoxazoles) can be oxidized by active MnO₂ in benzene or dichloromethane at room temperature to yield the corresponding 5-(1H-pyrazol-3-yl)isoxazoles in 94–99% yields [1]. This establishes the target compound's scaffold as the fully oxidized (aromatic) form, which differs fundamentally from its dihydro precursor in both chemical reactivity and biological profile: the pyrazoline-isoxazoles showed stronger luminescent properties compared to the aromatic pyrazole-isoxazoles [1], demonstrating that the oxidation state directly modulates photophysical behavior. This synthetic accessibility from a distinct precursor oxidation state provides a procurement-relevant advantage: researchers can obtain either the reduced or oxidized form from a common synthetic intermediate, enabling comparative studies of aromaticity-dependent properties.

Synthesis Oxidation state Pyrazoline-isoxazole

Procurement-Relevant Application Scenarios for Ethyl 5-(1H-Pyrazol-3-Yl)Isoxazole-3-Carboxylate (CAS 264226-03-1)


Fragment-Based Lead Discovery Requiring a Hydrogen Bond Donor-Containing Isoxazole Scaffold

In fragment-based screening campaigns targeting proteins with hydrogen bond acceptor-rich binding pockets (e.g., kinase hinge regions, protease active sites), the target compound provides a differentiated fragment hit with one HBD (pyrazole NH) and five HBA sites within a compact MW of 207 Da. Unlike 5-aryl isoxazole-3-carboxylate fragments that lack any HBD (HBD = 0), this compound can form a directed hydrogen bond from the pyrazole NH to a backbone carbonyl or side-chain acceptor, while the isoxazole N and O atoms and the ester carbonyl offer additional polar contacts . Its inclusion in the Maybridge fragment collection validates its suitability for screening-quality procurement [1].

Synthesis of Carboxylic Acid Bioisosteres via Ester Hydrolysis for Target Class SAR

The ethyl ester at the isoxazole 3-position serves as a latent carboxylic acid. Hydrolysis yields 5-(1H-pyrazol-3-yl)isoxazole-3-carboxylic acid, a polar fragment with a computed TPSA exceeding 81 Ų that can serve as an isostere for benzoic acid, phenylacetic acid, or other aryl carboxylic acid pharmacophores in targets such as COX-2/5-LOX, integrin antagonists, or PGDS inhibitors [1]. The regioisomer CAS 1446353-36-1, bearing the ester on the pyrazole ring, would generate a carboxylic acid with a different spatial orientation upon hydrolysis, making the target compound the correct choice when the carboxylic acid is to be positioned on the isoxazole ring .

Physicochemical Property Optimization in Early-Stage Oral Bioavailability Programs

With a LogP of 1.24—more than one full log unit lower than ethyl 5-phenylisoxazole-3-carboxylate (LogP 2.52)—the target compound offers a significantly less lipophilic starting point for lead optimization . When combined with its TPSA of 81.01 Ų, the compound resides in a favorable region of physicochemical space for oral bioavailability (TPSA <140 Ų per Veber rules) while maintaining sufficient polarity for aqueous solubility [1]. Procurement of this building block over the more lipophilic 5-aryl analogs can reduce the need for later-stage polarity insertion, which often disrupts established SAR.

Building Block for GABA-A α5 Receptor Ligand Exploration

The isoxazole-pyrazole scaffold is claimed in patent WO2010127975 as a core template for GABA-A α5 receptor ligands with potential therapeutic applications in cognitive disorders . The target compound, bearing the unsubstituted pyrazole NH and ethyl ester functionalities, represents a minimal scaffold from which the patented substitution patterns (e.g., 4-substituted benzyl ethers, carboxamide side chains) can be elaborated. Procurement of this specific building block enables exploration of SAR around the isoxazole-pyrazole core without committing to the more complex, patent-encumbered substitution patterns.

Quote Request

Request a Quote for Ethyl 5-(1H-Pyrazol-3-Yl)Isoxazole-3-Carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.